![molecular formula C21H23N5O5S B2576590 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide CAS No. 892752-70-4](/img/structure/B2576590.png)
4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
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Description
4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H23N5O5S and its molecular weight is 457.51. The purity is usually 95%.
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Biological Activity
The compound 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (CAS Number: 892751-67-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N5O3S, with a molecular weight of approximately 459.5 g/mol. It features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core structure, which is characteristic of many biologically active compounds. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Key Features of the Compound
Property | Value |
---|---|
Molecular Formula | C24H21N5O3S |
Molecular Weight | 459.5 g/mol |
Solubility | Low (expected) |
XLogP3 | 3.5 |
Hydrogen Bond Donor | 1 |
Hydrogen Bond Acceptor | 5 |
Antibacterial Activity
Research has demonstrated that compounds with similar thieno[2,3-e][1,2,4]triazolo structures exhibit significant antibacterial properties. A study published in MDPI reported that derivatives of this compound showed activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the thieno structure displayed minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM against pathogens such as Bacillus cereus and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
- Study Reference : MDPI Research
- Findings : The compound exhibited potent antibacterial activity with MIC values indicating effectiveness against multiple bacterial strains.
- Implications : This suggests potential for development as an antimicrobial agent.
Anticancer Activity
The compound's structural features suggest it may inhibit specific cancer cell pathways. A relevant study on triazoloquinazolinone derivatives indicated that modifications to the core structure could enhance anticancer activity by targeting Polo-like kinase 1 (Plk1), a crucial regulator in cell division .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the thieno core could significantly affect the compound's potency against cancer cells:
- Inhibition of Plk1 : Certain derivatives showed improved binding affinity to Plk1, leading to enhanced anticancer effects .
- Cellular Permeability : Prodrug strategies were employed to increase cellular uptake, critical for efficacy in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By blocking specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitotic arrest.
Properties
IUPAC Name |
4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-25-20(28)19-13(8-9-32-19)26-16(23-24-21(25)26)6-5-7-17(27)22-12-10-14(29-2)18(31-4)15(11-12)30-3/h8-11H,5-7H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCTYKNZJYDRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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